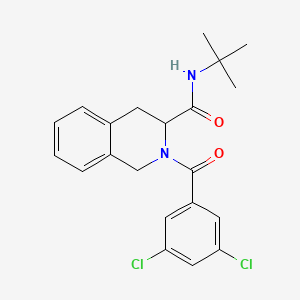

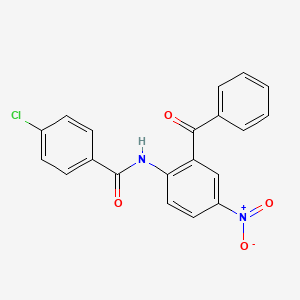

![molecular formula C23H23FN2O5S2 B2934014 3-[(3,4-二甲苯基){2-[(3-氟-4-甲苯基)氨基]-2-氧代乙基}氨磺酰基]噻吩-2-甲酸甲酯 CAS No. 946384-99-2](/img/structure/B2934014.png)

3-[(3,4-二甲苯基){2-[(3-氟-4-甲苯基)氨基]-2-氧代乙基}氨磺酰基]噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. One of the key steps could involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups attached to the thiophene ring. These include a sulfamoyl group, a carboxylate group, and a complex 2-oxoethyl group that is further substituted with a 3,4-dimethylphenyl group and a 3-fluoro-4-methylphenylamino group .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. As mentioned earlier, one of the key reactions could be the Suzuki–Miyaura coupling . Other potential reactions could involve the functional groups present in the molecule, such as the sulfamoyl group, the carboxylate group, and the amino group.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, thiophene derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

合成技术

研究已经开发了用于合成与 3-[(3,4-二甲苯基){2-[(3-氟-4-甲苯基)氨基]-2-氧代乙基}氨磺酰基]噻吩-2-甲酸甲酯 相关的化合物的有效方法。例如,一锅多组分方案提供了一种创建四取代噻吩的直接方法,展示了噻吩衍生物在合成中的多功能性 (S. N. Sahu 等,2015).

染色应用

噻吩衍生物已被用于合成新型杂环分散染料,用于染色涤纶纤维,展示了这些化合物在纺织工业中的应用。这些染料提供一系列颜色,具有良好的匀染性和牢度,但它们的光稳定性较差 (O. Iyun 等,2015).

生物降解研究

已经研究了 Pseudomonas 菌株对二甲苯并噻吩异构体的生物降解,以了解石油中硫杂环的微生物降解。这项研究对于生物修复工作至关重要,突出了噻吩衍生物降解的环境方面 (K. Kropp 等,1996).

抗菌性能

与 3-[(3,4-二甲苯基){2-[(3-氟-4-甲苯基)氨基]-2-氧代乙基}氨磺酰基]噻吩-2-甲酸甲酯 在结构上相关的化合物已显示出潜在的抗菌活性。这突出了噻吩衍生物在开发新型抗菌剂中的药用应用 (M. Ghorab 等,2017).

电化学应用

已经评估了聚噻吩衍生物的电化学性能,用于电化学电容器,展示了这些化合物在能量存储技术中的潜力 (J. Ferraris 等,1998).

遗传毒性和致癌性评估

研究还集中在评估噻吩衍生物的遗传毒性和致癌潜力,强调了化学研究中安全性评估的重要性 (Alban Lepailleur 等,2014).

作用机制

未来方向

The future research directions for this compound could involve further exploration of its therapeutic properties, development of more efficient synthesis methods, and investigation of its mechanism of action . Given the wide range of potential applications of thiophene derivatives, this compound could be of great interest in both academia and industry .

属性

IUPAC Name |

methyl 3-[(3,4-dimethylphenyl)-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O5S2/c1-14-6-8-18(11-16(14)3)26(13-21(27)25-17-7-5-15(2)19(24)12-17)33(29,30)20-9-10-32-22(20)23(28)31-4/h5-12H,13H2,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJJMRLIADVKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)C)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

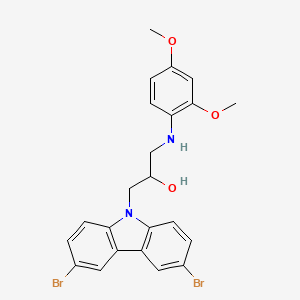

![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)

![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)

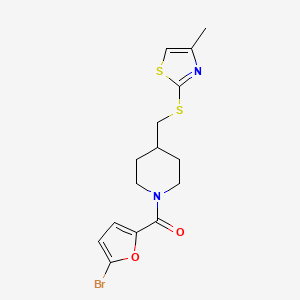

![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)

![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)

![2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2933941.png)

![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2933954.png)